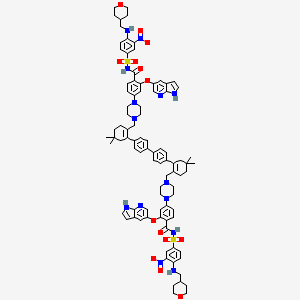
VCL-F (Venetoclax impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Venetoclax is a potent B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various blood cancers, including chronic lymphocytic leukemia and small lymphocytic lymphoma . The presence of impurities like VCL-F is crucial for understanding the stability and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VCL-F involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. This reaction yields the N-oxide impurity of Venetoclax . Further heating of this N-oxide impurity with water at reflux conditions for 36 hours results in the formation of the hydroxylamine impurity .
Industrial Production Methods
In an industrial setting, the production of VCL-F follows similar synthetic routes but on a larger scale. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are employed to analyze and confirm the structure of the impurities .
Chemical Reactions Analysis
Types of Reactions
VCL-F undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of VCL-F from Venetoclax involves oxidation using m-CPBA.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Hydrolysis: Water at reflux conditions for 36 hours.
Major Products Formed
N-oxide impurity: Formed by the oxidation of Venetoclax.
Hydroxylamine impurity: Formed by the hydrolysis of the N-oxide impurity.
Scientific Research Applications
VCL-F has several scientific research applications, including:
Mechanism of Action
The mechanism of action of VCL-F is closely related to its parent compound, Venetoclax. Venetoclax selectively binds to the BCL-2 protein, inhibiting its function and promoting apoptosis in cancerous cells . The impurities, including VCL-F, may interact with similar molecular targets and pathways, potentially affecting the overall efficacy of Venetoclax .
Comparison with Similar Compounds
Similar Compounds
Venetoclax N-oxide: Another impurity formed during the oxidation of Venetoclax.
Venetoclax hydroxylamine impurity: Formed by the hydrolysis of Venetoclax N-oxide.
Uniqueness
VCL-F is unique due to its specific formation pathway and its role in the degradation of Venetoclax. Its presence and characterization are essential for ensuring the quality and stability of Venetoclax as a therapeutic agent .
Properties
Molecular Formula |
C90H100N14O14S2 |
|---|---|
Molecular Weight |
1666.0 g/mol |
IUPAC Name |
4-[4-[[2-[4-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C90H100N14O14S2/c1-89(2)29-21-67(57-99-33-37-101(38-34-99)69-13-17-75(83(47-69)117-71-45-65-23-31-91-85(65)95-55-71)87(105)97-119(111,112)73-15-19-79(81(49-73)103(107)108)93-53-59-25-41-115-42-26-59)77(51-89)63-9-5-61(6-10-63)62-7-11-64(12-8-62)78-52-90(3,4)30-22-68(78)58-100-35-39-102(40-36-100)70-14-18-76(84(48-70)118-72-46-66-24-32-92-86(66)96-56-72)88(106)98-120(113,114)74-16-20-80(82(50-74)104(109)110)94-54-60-27-43-116-44-28-60/h5-20,23-24,31-32,45-50,55-56,59-60,93-94H,21-22,25-30,33-44,51-54,57-58H2,1-4H3,(H,91,95)(H,92,96)(H,97,105)(H,98,106) |
InChI Key |
MYMDYFXAFSFLRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(CCC(C4)(C)C)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)NCC8CCOCC8)[N+](=O)[O-])OC9=CN=C1C(=C9)C=CN1)CN1CCN(CC1)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-])OC1=CN=C2C(=C1)C=CN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















